2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride
Description
Chemical Structure: The compound features an isonicotinic acid backbone substituted at the 2-position with a [3-(dimethylamino)propyl]amino group, forming a hydrochloride salt.
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14(2)7-3-5-12-10-8-9(11(15)16)4-6-13-10;/h4,6,8H,3,5,7H2,1-2H3,(H,12,13)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNONDOTJSHPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC=CC(=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-44-1 | |
| Record name | 4-Pyridinecarboxylic acid, 2-[[3-(dimethylamino)propyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
The primary target of 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride is carboxyl groups, which it activates to conjugate to amino groups (primary amines). This compound’s role is to facilitate the formation of amide bonds, a critical process in biochemistry.
Mode of Action
This compound: interacts with its targets by first reacting with a carboxyl group to form an amine-reactive O-acylisourea intermediate. This intermediate quickly reacts with an amino group to form an amide bond, releasing an isourea by-product.
Biochemical Analysis
Biochemical Properties
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to form active intermediates with carboxyl groups, which then react with primary amines. This interaction is crucial in the formation of amide bonds, which are essential in peptide synthesis and other biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs), indicating its potential role in regulating angiogenesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It reacts with carboxyl groups to form amine-reactive O-acylisourea intermediates, which then react with amino groups to form amide bonds. This mechanism is fundamental in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the intermediate formed by this compound is unstable in aqueous solutions, necessitating the use of stabilizing agents like N-hydroxysuccinimide (NHS) for prolonged activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to elicit the desired biochemical responses. For instance, studies have shown that the compound’s inhibitory activity against VEGF-stimulated HUVECs varies with concentration, highlighting the importance of dosage optimization.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming amide bonds is particularly significant in metabolic processes that involve peptide synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biochemical activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding these localization mechanisms is essential for optimizing the compound’s use in biochemical research.
Biological Activity
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride, also known as a Mannich base, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is . It features a pyridine ring, which is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with nicotinic acid receptors and various enzymes. The compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, influencing neurotransmission and cellular signaling pathways. This modulation can lead to enhanced cognitive functions and potential therapeutic effects in neurodegenerative diseases .
Anticancer Activity
Research has demonstrated that Mannich bases, including this compound, exhibit significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound's mechanism includes the inhibition of DNA topoisomerase I and induction of apoptosis in cancer cells .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Apoptosis induction |
| HepG2 | 12.8 | DNA topoisomerase I inhibition |
| A549 | 18.7 | Cell cycle arrest |
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of Alzheimer's disease. It enhances cholinergic transmission by acting as a positive allosteric modulator at nAChRs, which may improve cognitive function and memory retention .
Table 2: Neuroprotective Effects of this compound
| Study Type | Outcome |
|---|---|
| In vitro | Enhanced ACh response |
| Animal model | Improved memory retention |
Antimicrobial Activity
In addition to its anticancer and neuroprotective effects, the compound exhibits antimicrobial activity against various pathogens. Studies indicate that it can inhibit bacterial growth by disrupting protein synthesis pathways, showcasing its potential as an antibacterial agent .
Case Studies
- Alzheimer’s Disease Model : A study involving transgenic mice demonstrated that administration of this compound improved cognitive deficits associated with Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and enhanced synaptic plasticity .
- Cancer Cell Line Studies : In vitro assays revealed that the compound significantly reduced cell viability in several cancer lines compared to control groups, suggesting its potential as a chemotherapeutic agent .
Scientific Research Applications
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acid derivatives. It has a dimethylamino group attached to a propyl chain connected to an isonicotinic acid moiety. The hydrochloride form is utilized as a salt to enhance solubility and stability in biological systems.
Overview
Description this compound is a research compound with the molecular formula and a molecular weight of 259.73 g/mol. It typically has a purity of 95% and is suitable for research applications.
Synthesis The synthesis of this compound involves multiple steps using standard organic synthesis techniques such as refluxing, stirring under an inert atmosphere, and purification through crystallization or chromatography.
Structure and Properties The compound is a pyridine derivative, specifically an isonicotinic acid derivative. Isonicotinic acid is a precursor for various pharmaceuticals, including anti-tuberculosis agents.
Biochemical Analysis
Biochemical Properties this compound plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules, influencing their activity and function. It forms active intermediates with carboxyl groups, which then react with primary amines.
Cellular Effects This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs), suggesting a potential role in regulating angiogenesis.
Potential Applications
This compound has potential applications in:
- Pharmaceutical Research
- Medicinal Chemistry
- Synthesis of Therapeutic Drugs
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Bioactivity: Compounds with quinoline backbones () are often explored for antimicrobial or kinase inhibition due to their planar structures, whereas isoindole-diones () may target neurological pathways.
- Solubility: The hydrochloride salt form in all compounds ensures moderate aqueous solubility, but lipophilicity varies significantly with substituents (e.g., diethylamino in vs. morpholine in ).
- Synthetic Accessibility: Isoindole-diones and propanoate esters () are typically easier to functionalize than quinoline derivatives, which require multi-step syntheses .
Preparation Methods
Direct Amination of Isonicotinic Acid Derivatives
- Starting Materials: Isonicotinic acid or its activated derivatives (e.g., isonicotinoyl chloride or isonicotinic acid esters) and 3-(dimethylamino)propylamine.
- Reaction Conditions: The amination is performed under controlled temperature (often 0–50 °C) in an inert solvent such as dichloromethane or acetonitrile.
- Catalysts/Additives: Bases such as triethylamine or pyridine are used to neutralize the acid formed during the reaction.
- Work-up: The reaction mixture is treated with hydrochloric acid to form the hydrochloride salt, followed by crystallization to obtain the pure product.
This method is favored for its straightforward approach but requires careful control to avoid over-alkylation or side reactions.
Reductive Amination Route
- Intermediate Formation: Isonicotinic acid aldehyde or ketone derivatives are reacted with 3-(dimethylamino)propylamine.
- Reduction Step: The imine intermediate formed is reduced using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Salt Formation: The resulting amine is converted to the hydrochloride salt by acidification.
This method offers higher selectivity and yields but involves additional steps and reagents.
Alternative Synthetic Routes from Patents and Literature
Although direct literature on the exact preparation of 2-{[3-(dimethylamino)propyl]amino}-isonicotinic acid hydrochloride is limited, related synthetic methods for similar compounds provide insights:
- A patent (CN104193654B) describes preparation methods for related 3-(dimethylaminopropyl)-substituted carbodiimide hydrochlorides, which involve organic solvent-mediated reactions and purification steps that could be adapted for the target compound.
- The preparation typically involves reaction of amines with activated carboxylic acid derivatives in organic solvents under mild conditions, followed by purification and salt formation.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Activation | Isonicotinic acid + thionyl chloride or SOCl2 | Formation of isonicotinoyl chloride (activated acid derivative) |
| Amination | 3-(Dimethylamino)propylamine, base (e.g., triethylamine) | Nucleophilic substitution at 2-position |
| Solvent | Dichloromethane, acetonitrile, or similar | Medium for reaction |
| Temperature | 0–50 °C | Control reaction rate and selectivity |
| Work-up | Acidification with HCl | Formation of hydrochloride salt |
| Purification | Crystallization or recrystallization | Obtain pure hydrochloride salt |
Research Findings and Optimization Notes
- Yield Optimization: Using activated acid derivatives rather than free acids improves amination efficiency and yield.
- Solvent Choice: Polar aprotic solvents facilitate nucleophilic substitution and improve solubility of reactants.
- Temperature Control: Lower temperatures reduce side reactions and favor selective amination.
- Salt Formation: Hydrochloride salt formation enhances compound stability and water solubility, which is critical for pharmaceutical applications.
- Purification: Recrystallization from solvents such as ethanol or isopropanol yields high-purity hydrochloride salt.
Q & A
Q. What experimental designs address discrepancies in reported reaction yields?
- Methodological Answer : Implement design of experiments (DoE) to optimize parameters (temperature, stoichiometry, solvent polarity). Use response surface methodology (RSM) to identify critical factors. Validate with NMR reaction monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
